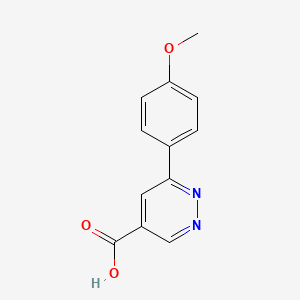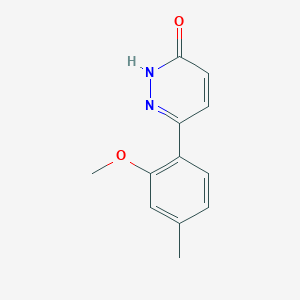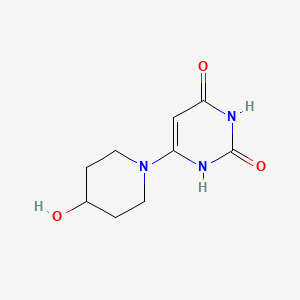
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a chlorine atom, a hydroxymethyl group, and a ketone group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. The pyrrolidine ring might undergo reactions typical of amines, such as protonation or alkylation. The hydroxymethyl group could potentially be involved in reactions with electrophiles, and the ketone group might undergo typical carbonyl reactions, such as nucleophilic addition .Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one is a chemical compound that might be involved in the synthesis of various pharmacologically active agents or used as an intermediate in organic synthesis. Although direct studies on this specific compound are scarce, research on similar compounds provides insight into potential applications. For instance, compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one have been prepared and tested for anti-inflammatory activity, highlighting the role of small lipophilic groups in enhancing activity (Goudie et al., 1978). This suggests that the structural motifs present in this compound could be tailored for the development of anti-inflammatory agents.
Potential in Drug Development
The structure of this compound implies potential utility in drug development, particularly as a scaffold for generating novel compounds with therapeutic activities. Derivatives of structurally related compounds, such as 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, have been prepared and tested as analgesics (Radl et al., 1999), indicating that modifications on the chloro and hydroxymethyl groups could lead to new pain management solutions.
Role in Chemical Reactions
The compound's functionality suggests its role in chemical synthesis, possibly serving as a key intermediate in the formation of more complex molecules. For example, the effects of solvents on the asymmetric addition of butyllithium to benzaldehyde using related chiral ligands have demonstrated the critical influence of molecular structure on reaction outcomes, achieving very high optical purity under specific conditions (SoaiKenso & MukaiyamaTeruaki, 1978). This highlights the potential of this compound in stereoselective synthesis and its applications in creating optically active pharmaceuticals.
properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(14)12-4-7(2)8(5-12)6-13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJMJAQSLQPYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)CO)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
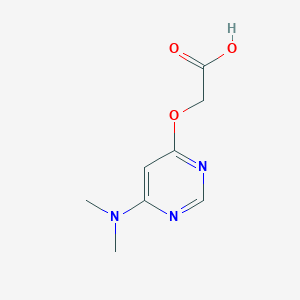
![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)
![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)
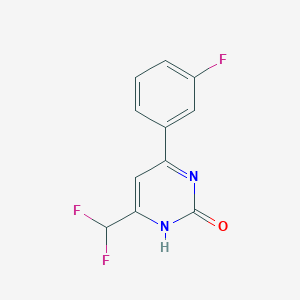
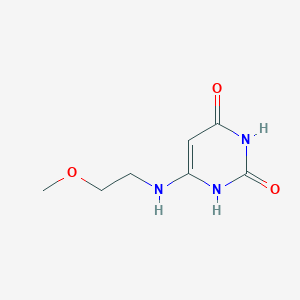
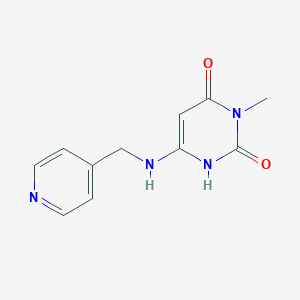
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)
